molecular formula C18H16ClNO4 B7628965 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid

カタログ番号 B7628965
分子量: 345.8 g/mol
InChIキー: NHYJHLXNFNFZFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid, also known as MK-886, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a key protein involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. MK-886 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as asthma, arthritis, and atherosclerosis.

作用機序

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid binds to FLAP and prevents its interaction with 5-LO, which is required for the biosynthesis of leukotrienes. By inhibiting the biosynthesis of leukotrienes, 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid can reduce inflammation and tissue damage in various inflammatory diseases.
Biochemical and physiological effects:
2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid has been shown to reduce inflammation and tissue damage in various animal models of inflammatory diseases. In addition, 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid can inhibit the proliferation and migration of smooth muscle cells, which are key events in the development of atherosclerosis.

実験室実験の利点と制限

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid is a potent and selective inhibitor of FLAP, which makes it a valuable tool for studying the role of leukotrienes in inflammation and disease. However, its potency and selectivity can also make it difficult to use in certain experimental settings, as high concentrations may be required to achieve the desired effect. In addition, 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid has a relatively short half-life in vivo, which may limit its therapeutic potential.

将来の方向性

1. Development of more potent and selective FLAP inhibitors with longer half-lives for therapeutic use.
2. Investigation of the role of leukotrienes in other inflammatory diseases, such as inflammatory bowel disease and psoriasis.
3. Development of FLAP inhibitors as potential anti-cancer agents, as leukotrienes have been implicated in cancer progression.
4. Investigation of the potential side effects of FLAP inhibitors, as leukotrienes also have important physiological functions, such as regulating immune responses and maintaining vascular tone.

合成法

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid can be synthesized in several steps, starting from 2-chloro-5-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then coupled with 4-(4-methylphenyl)-4-oxobutyric acid, followed by deprotection of the Boc group to yield 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid.

科学的研究の応用

2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as asthma, arthritis, and atherosclerosis. In vitro studies have shown that 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid inhibits the biosynthesis of leukotrienes by blocking the interaction between FLAP and 5-lipoxygenase (5-LO), which is the enzyme responsible for the synthesis of leukotrienes. In vivo studies have demonstrated that 2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid can reduce inflammation and tissue damage in animal models of inflammatory diseases.

特性

IUPAC Name

2-chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-11-2-4-12(5-3-11)16(21)8-9-17(22)20-13-6-7-15(19)14(10-13)18(23)24/h2-7,10H,8-9H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYJHLXNFNFZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。